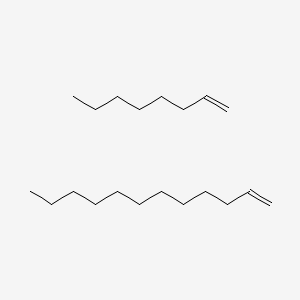

Dodec-1-ene;oct-1-ene

Description

Structure

2D Structure

Properties

CAS No. |

173994-80-4 |

|---|---|

Molecular Formula |

C20H40 |

Molecular Weight |

280.5 g/mol |

IUPAC Name |

dodec-1-ene;oct-1-ene |

InChI |

InChI=1S/C12H24.C8H16/c1-3-5-7-9-11-12-10-8-6-4-2;1-3-5-7-8-6-4-2/h3H,1,4-12H2,2H3;3H,1,4-8H2,2H3 |

InChI Key |

UWLFCAUZOBRWNV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC=C.CCCCCCC=C |

physical_description |

Liquid |

Related CAS |

111256-18-9 |

Origin of Product |

United States |

Significance of Linear Alpha Olefins Laos in Chemical Synthesis and Industrial Processes

Linear alpha-olefins (LAOs) are unsaturated hydrocarbons characterized by a terminal double bond. wikipedia.orgwikipedia.org This structural feature imparts high reactivity, making them crucial intermediates in the chemical industry. wikipedia.orgchemeurope.com The properties and applications of LAOs are largely determined by their carbon chain length. google.com Industrially, LAOs are primarily manufactured through two main routes: the oligomerization of ethylene (B1197577) and the Fischer-Tropsch synthesis process, followed by purification. wikipedia.orgchemeurope.com

Oct-1-ene (C8H16) is a prominent LAO with significant industrial importance. chemeurope.comwikipedia.org Its primary application is as a comonomer in the production of polyethylene (B3416737). chemeurope.comwikipedia.org Specifically, it is used in manufacturing high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE), where it helps to control polymer density and enhance properties like flexibility and strength. chemeurope.comontosight.ai Another major use for oct-1-ene is in the production of linear aldehydes through hydroformylation (oxo synthesis). wikipedia.orgchemeurope.comwikipedia.org The resulting nonanal (B32974) can be oxidized to produce nonanoic acid, a short-chain fatty acid, or hydrogenated to form 1-nonanol, which is used in the manufacturing of plasticizers. chemeurope.comwikipedia.org It also serves as a raw material for surfactants, detergents, and as a component in the synthesis of certain lubricants. ontosight.aisolubilityofthings.com

Dodec-1-ene (C12H24) , a longer-chain LAO, is also a vital chemical intermediate. wikipedia.orgontosight.ai It is extensively used as a monomer for the production of polyalphaolefins (PAOs), which are high-performance synthetic lubricants. ontosight.aigoogle.comcpchem.com These synthetic lubricants are valued for their superior viscosity-temperature characteristics and low-temperature fluidity compared to conventional mineral oils. researchgate.net Furthermore, dodec-1-ene is a key feedstock for producing surfactants and detergents. ontosight.aisolubilityofthings.comcymitquimica.com Its long carbon chain is also utilized in the manufacturing of plasticizers and as an intermediate in the synthesis of various other chemicals. solubilityofthings.comcymitquimica.com

The table below summarizes the primary industrial applications of Dodec-1-ene and Oct-1-ene.

| Compound | Primary Industrial Application | End Products |

| Oct-1-ene | Comonomer in Polymer Production | Linear Low-Density Polyethylene (LLDPE), High-Density Polyethylene (HDPE) chemeurope.comwikipedia.orgontosight.ai |

| Feedstock for Oxo Synthesis | Nonanal, Nonanoic Acid, 1-Nonanol (for Plasticizers) chemeurope.comwikipedia.org | |

| Raw Material for Surfactants | Detergents, Personal Care Products, Industrial Cleaners ontosight.aisolubilityofthings.com | |

| Lubricant Production | Synthetic Lubricants ontosight.ai | |

| Dodec-1-ene | Monomer in Polymer Synthesis | Polyalphaolefins (PAOs) for Synthetic Lubricants ontosight.aicpchem.comgoogleapis.com |

| Feedstock for Surfactants | Detergents ontosight.aisolubilityofthings.com | |

| Intermediate for Plasticizers | High-Performance Plastics solubilityofthings.com | |

| Intermediate in Organic Synthesis | Various Complex Molecules solubilityofthings.comcymitquimica.com |

Academic Research Trajectories for Dodec 1 Ene and Oct 1 Ene

Academic research on Dodec-1-ene and Oct-1-ene is vibrant, primarily focusing on developing more efficient and selective catalytic processes for their synthesis and subsequent conversion into valuable products. A significant area of investigation involves the oligomerization and polymerization of these alpha-olefins.

Research into the oligomerization of Oct-1-ene often employs zirconocene-based catalysts to study reaction kinetics and product selectivity. researchgate.net These studies aim to control the formation of dimers, trimers, and higher oligomers, which are valuable as synthetic lubricant base stocks. researchgate.net Similarly, the development of novel catalysts for the oligomerization of 1-dodecene (B91753) is a key research focus. For example, studies have explored using solid acid catalysts like modified clays (B1170129) as environmentally friendlier alternatives to traditional catalysts such as aluminum chloride (AlCl3) and boron trifluoride (BF3). researchgate.net

Copolymerization studies are also a major research theme. The synthesis of ethylene (B1197577)/1-octene (B94956) copolymers using living coordination polymerization has been investigated to create polymers with narrow molecular weight distributions and specific block structures, leading to materials with tailored properties. researchgate.net The goal is to understand the relationship between the catalyst structure, polymerization conditions, and the final polymer's microstructural and mechanical properties. core.ac.uk

Furthermore, advanced research explores novel reactions of these olefins. For instance, the rhodium-catalyzed autoxidation of Oct-1-ene to produce octan-2-one at ambient conditions has been studied, offering a potential pathway for producing ketones. rsc.org Other studies investigate the use of porphyrin-based metal-organic frameworks as heterogeneous catalysts for the oxidation of alkenes, including Oct-1-ene and Dodec-1-ene, which showed varying reaction kinetics based on the substrate. mdpi.com Hydroformylation is another critical area, with research focused on developing amphiphilic diphosphine ligands for rhodium catalysts to improve activity and selectivity towards linear aldehydes in the hydroformylation of Oct-1-ene and Dodec-1-ene. uva.nl

Scope and Objectives of Advanced Studies on Dodec 1 Ene and Oct 1 Ene

Oligomerization and Co-Oligomerization of Ethylene (B1197577) for Alpha-Olefin Production

The selective oligomerization of ethylene is a cornerstone of industrial alpha-olefin production. wikipedia.org This process involves the catalytic combination of multiple ethylene units to form linear alpha-olefins of varying chain lengths.

Selective Ethylene Oligomerization Pathways to Oct-1-ene

The synthesis of 1-octene through the selective tetramerization of ethylene is a significant industrial process. researchgate.netgoogle.com Chromium-based catalysts are central to this transformation, often in conjunction with various ligand systems to control selectivity. researchgate.netsioc-journal.cnrug.nl

Research has demonstrated that chromium catalysts featuring N,P-based ancillary ligands, when activated by a cocatalyst like methylaluminoxane (B55162) (MAO), are effective for ethylene oligomerization. rug.nl By carefully adjusting reaction parameters such as temperature, ethylene pressure, and ligand-to-chromium ratio, the selectivity of the process can be tuned. For instance, one study achieved up to 74% selectivity for 1-octene by optimizing these conditions. rug.nl The choice of solvent also plays a critical role; for example, the presence of toluene can favor the formation of 1-octene. rug.nl

Another advancement involves the use of binuclear PNP ligands with a cyclohexane (B81311) framework in a chromium-catalyzed system. This approach has yielded high catalytic activity and a combined selectivity for 1-hexene (B165129) and 1-octene of 84.5% under specific conditions. mdpi.com The steric and electronic properties of the substituents on the nitrogen atom of the PNP ligands influence the ratio of 1-hexene to 1-octene produced. mdpi.com

The mechanism of selective ethylene tetramerization is believed to involve the formation of a nine-membered chromacyclononane intermediate, which leads to the high selectivity for 1-octene. google.com

Table 1: Performance of Various Catalytic Systems for Ethylene Oligomerization to 1-Octene

| Catalyst System | Cocatalyst | Solvent | Temperature (°C) | Pressure (bar) | 1-Octene Selectivity (%) | Catalytic Activity (kg·g⁻¹·h⁻¹) |

| N-pyrrolyldiphenylphosphine/Cr(acac)₃ | MAO | Methylcyclohexane/Toluene | 60 | 30 | 74 | - |

| Binuclear PNP/Cr(acac)₃ | MAO | Methylcyclohexane | 40 | 50 | - (84.5% for 1-hexene + 1-octene) | 3887.7 |

Data sourced from multiple studies and may not represent directly comparable experiments. rug.nlmdpi.com

Tailored Synthesis of Dodec-1-ene via Advanced Catalytic Systems

While the oligomerization of ethylene can produce a range of alpha-olefins, including dodec-1-ene, achieving high selectivity for this specific long-chain olefin is a challenge. Industrial processes often produce a distribution of alpha-olefins that are then separated. However, research into catalyst design aims to improve selectivity for specific chain lengths.

For example, rhodium-based catalysts have been investigated for the hydroformylation of dodec-1-ene, a reaction that converts the alkene into an aldehyde. researchgate.net While this is a downstream reaction, the development of catalysts for specific C12 transformations highlights the ongoing efforts to control reactivity at this chain length.

Dehydrogenation and Dehydration Routes

Alternative pathways to alpha-olefins involve the removal of hydrogen from alkanes (dehydrogenation) or the removal of water from alcohols (dehydration).

Dehydrogenation of Alkanes (e.g., Octane (B31449) to Oct-1-ene)

The oxidative dehydrogenation (ODH) of n-octane presents a potential route to octene. cardiff.ac.ukresearchgate.net This process typically involves reacting the alkane with a mild oxidant over a metal oxide catalyst at high temperatures. researchgate.net Iron molybdate (B1676688) catalysts have been shown to be effective for the gas-phase ODH of n-octane. cardiff.ac.uk The selectivity towards octenes versus other products like aromatics and carbon oxides is highly dependent on the reaction conditions, including temperature and the carbon-to-oxygen ratio. cardiff.ac.ukcardiff.ac.uk

Studies have found that a reduced form of the iron molybdate catalyst can improve selectivity for octene at temperatures below 450 °C. cardiff.ac.uk The mechanism is thought to involve lattice oxygen from the catalyst participating in the dehydrogenation process. cardiff.ac.uk

Table 2: Effect of Reaction Conditions on Oxidative Dehydrogenation of n-Octane

| Catalyst | Temperature (°C) | C:O Ratio | GHSV (h⁻¹) | Octene Selectivity (%) | n-Octane Conversion (%) |

| Reduced JM FeMoO₄-MoO₂ | 400 | 8:1 | 4000 | ~82 | ~8 |

| Iron Molybdate | >450 | - | - | Lower (aromatics increase) | Higher |

GHSV: Gas Hourly Space Velocity. Data is illustrative of trends described in the literature. cardiff.ac.ukcardiff.ac.uk

Elimination Reactions from Alcohols

The dehydration of alcohols is a well-established method for synthesizing alkenes. savemyexams.comsavemyexams.comopenstax.org This elimination reaction involves the removal of a water molecule from an alcohol, typically in the presence of an acid catalyst or over a heated solid catalyst. savemyexams.comsavemyexams.com For example, octan-1-ol can be dehydrated to form oct-1-ene. This method is used on a small commercial scale for 1-octene production. wikipedia.org

Common laboratory procedures involve heating the alcohol with a strong acid like sulfuric acid or phosphoric acid. openstax.orgmasterorganicchemistry.com Alternatively, passing alcohol vapor over a hot catalyst such as aluminum oxide is also effective. savemyexams.comsavemyexams.com The reaction generally follows Zaitsev's rule, where the most substituted alkene is the major product, but conditions can be optimized to favor the terminal alkene. masterorganicchemistry.com

Catalytic Decarbonylation and Decarboxylation from Renewable Feedstocks

With a growing emphasis on sustainable chemistry, the conversion of renewable feedstocks like fatty acids into valuable chemicals is of great interest. nih.govnih.govmpg.de

Catalytic decarbonylation and decarboxylation are promising strategies for producing alpha-olefins from biomass-derived carboxylic acids. nih.govmdpi.comrsc.org These reactions involve the removal of carbon monoxide (decarbonylation) or carbon dioxide (decarboxylation).

Palladium-based catalysts have shown high efficiency in the decarbonylative dehydration of fatty acids to produce linear alpha-olefins. nih.govacs.orgacs.org Research has demonstrated that well-defined palladium-bisphosphine precatalysts can selectively produce alpha-olefins under relatively mild conditions. acs.org This method can convert abundant even-numbered fatty acids into valuable odd-numbered alpha-olefins. nih.gov For instance, a palladium catalyst with a specific monophosphine ligand was used to convert various carboxylic acids into their corresponding alpha-alkenes with good yields and selectivity. mdpi.com

Another approach involves the decarboxylation of unsaturated carboxylic acids and their lactones using solid acid catalysts like gamma-alumina. rsc.org This process can selectively produce linear alpha-olefins, though care must be taken to suppress the isomerization of the terminal double bond to internal positions. rsc.org

More recently, a dual-catalytic system using a cobalt catalyst for proton reduction and a photoredox catalyst for oxidative decarboxylation has been developed to convert fatty acids to alpha-olefins. mpg.de

Table 3: Catalytic Conversion of Carboxylic Acids to Alpha-Olefins

| Feedstock | Catalyst System | Reaction Type | Key Advantage |

| Fatty Acids | Palladium-bisphosphine | Decarbonylative Dehydration | High selectivity and turnover frequency |

| Fatty Acids | Palladium-monophosphine | Decarbonylation | Good yields and selectivity |

| Unsaturated Carboxylic Acids/Lactones | Solid Acid (e.g., γ-Al₂O₃) | Decarboxylation | Use of inexpensive, robust catalysts |

| Fatty Acids | Cobalt/Photoredox | Oxidative Decarboxylation | Utilizes renewable feedstocks catalytically |

This table provides a summary of different approaches. nih.govmpg.demdpi.comrsc.orgacs.org

Isomerization Control in Alpha-Olefin Synthesis

The selective synthesis of linear alpha-olefins (LAOs) such as dodec-1-ene and oct-1-ene presents a significant challenge due to the thermodynamic stability of internal olefin isomers. During synthesis, the initially formed terminal olefin can readily isomerize to more stable internal isomers, reducing the purity and value of the desired alpha-olefin product. Consequently, a primary focus in the development of advanced synthetic methodologies is the precise control of this isomerization reaction. Researchers have explored various catalytic systems and strategies to suppress or direct the isomerization process, thereby maximizing the yield of the target alpha-olefin.

A key strategy involves the modification of catalyst surfaces to hinder the reactions that lead to isomerization. For instance, in the dehydration of fatty alcohols to produce α-olefins, the use of a mixed catalyst system of nano-sized alumina (B75360) (Al₂O₃ⁿ) and thoria (ThO₂) has shown high efficiency. rsc.org While pure alumina catalysts can lead to the formation of isomeric olefin products, the addition of thoria significantly enhances the yield of α-olefins. rsc.org It is believed that thoria strongly adsorbs the α-olefin on the catalytic surface at high temperatures (e.g., 300 °C), which obstructs the undesired isomerization and oligomerization reactions that would otherwise occur on the Lewis acidic sites of the alumina. rsc.org

Another approach focuses on the development of highly selective homogeneous catalysts. Palladium-based catalyst systems have been investigated for the decarbonylation of carboxylic acids to yield alpha-olefins. mdpi.com By employing specific palladium-monophosphine ligands, various carboxylic acids can be converted to their corresponding alpha-alkenes with good yields and high selectivity, minimizing the formation of internal isomers. mdpi.com Similarly, rhodium complexes with novel amphiphilic diphosphine ligands, such as POPam, have been used in the hydroformylation of oct-1-ene, achieving high conversion to the desired linear aldehyde with no detectable isomerization to oct-2-ene. researchgate.netacs.org In contrast, another ligand, xantham, while achieving high linear-to-branched ratios, resulted in 4% isomerization of octenes. researchgate.netacs.org

The choice of metal and ligand in catalyst design is crucial for controlling isomerization. Iron-based catalysts, for example, have been developed for tunable and site-selective olefin transposition. acs.org These systems can facilitate the migration of the double bond to a specific position, but can also be designed to preserve the terminal position depending on the reaction conditions and catalyst structure. Mechanistic studies suggest these processes involve an iron-hydride species that promotes isomerization through a sequence of olefin insertion and β-hydride elimination. acs.org

The study of isomerization kinetics provides valuable insights for process optimization. Research on the isomerization of 1-dodecene over Amberlyst 15, a macroreticular ion-exchange resin, showed that the isomerization of the terminal double bond to the 2-position is significantly faster than subsequent migrations to other internal positions. researchgate.net This highlights the kinetic barrier that needs to be overcome by the catalyst to prevent the initial isomerization step.

Furthermore, multi-step processes have been developed to manage isomerization. One such process for isomerizing alpha-olefins to internal olefins involves using a Group VIII transition metal salt with an alkylaluminum compound to generate catalytically active species, followed by treatment with an acid-washed clay to achieve a more even distribution of alkene isomers. google.com While this process aims to produce internal olefins, understanding its mechanism can be inverted to design catalysts that prevent these steps.

Finally, the development of catalyst systems for ethylene oligomerization, a primary industrial route to LAOs, continuously seeks to improve selectivity towards alpha-olefins and suppress isomerization. Trimetallic catalyst systems (e.g., Ti-Al-Ni) have demonstrated high efficiency in producing linear α-olefin distributions from ethylene, showcasing the potential of multi-component catalysts to control product structure. acs.org

The following tables summarize key research findings on catalyst systems and their effectiveness in controlling isomerization during the synthesis or reaction of dodec-1-ene and oct-1-ene.

Table 1: Catalyst Performance in Isomerization Control of Oct-1-ene

| Catalyst System | Substrate | Reaction | Key Findings on Isomerization | Reference |

|---|---|---|---|---|

| Rhodium complex with POPam ligand | Oct-1-ene | Hydroformylation | No isomerization to oct-2-ene was observed. | researchgate.netacs.org |

| Rhodium complex with xantham ligand | Oct-1-ene | Hydroformylation | Resulted in 4% isomerization of octenes. | researchgate.netacs.org |

| Macroreticular ion-exchange resins | 1-Octene | Oligomerization | High selectivity (ca. 95%) for double bond isomerization was observed at 373 K. | researchgate.net |

Table 2: Catalyst Performance in Isomerization Control of Dodec-1-ene

| Catalyst System | Substrate | Reaction | Key Findings on Isomerization | Reference |

|---|---|---|---|---|

| Amberlyst 15 | 1-Dodecene | Isomerization | Isomerization to 2-dodecene was found to be about 1.9 times faster than the isomerization of internal dodecenes. | researchgate.net |

Table 3: General Isomerization Control Methodologies

| Methodology | Catalyst Example | Key Principle | Reference |

|---|---|---|---|

| Mixed Oxide Catalysts | Al₂O₃ⁿ / ThO₂ | ThO₂ addition hinders undesired isomerization on Lewis acid sites of alumina during fatty alcohol dehydration. | rsc.org |

| Homogeneous Palladium Catalysis | Palladium-monophosphine complexes | Selective decarbonylation of carboxylic acids to alpha-alkenes with minimal isomerization. | mdpi.com |

Catalytic Oligomerization and Polymerization

Catalytic processes are essential for converting dodec-1-ene and oct-1-ene into higher value products. These transformations can be broadly categorized into polymerization, where these alpha-olefins are incorporated into long polymer chains, and oligomerization, which results in shorter-chain molecules.

Ethylene Co-polymerization with Oct-1-ene as Co-monomer

The incorporation of oct-1-ene as a comonomer in ethylene polymerization is a key strategy for producing linear low-density polyethylene (B3416737) (LLDPE). The resulting polymers exhibit modified properties compared to high-density polyethylene (HDPE), including increased flexibility and toughness.

Metallocene catalysts, characterized by their single-site nature, offer precise control over the copolymerization of ethylene and oct-1-ene. mdpi.com These catalysts, often based on zirconium or titanium complexes, lead to copolymers with a narrow molecular weight distribution and a uniform incorporation of the oct-1-ene comonomer. The use of activators like methylaluminoxane (MAO) is common in these systems. ecust.edu.cn

Research has shown that the feeding sequence of the monomers and catalyst can significantly impact the resulting copolymer's structure and properties. For instance, different feeding orders in a semi-continuous polymerization process using a [Me2Si(C5Me4)(NtBu)]TiCl2 (Ti-CGC) catalyst resulted in ethylene/1-octene copolymers with varied comonomer distributions, molecular weights, and thermal and mechanical properties. mdpi.com This highlights the ability to tailor polymer architecture by manipulating reaction parameters.

Table 1: Effect of Feeding Sequence on Ethylene/1-Octene Copolymer Properties

| Feeding Sequence | 1-Octene Content (wt%) | Melting Point (°C) | Crystallinity (%) |

| Ethylene/1-Octene/Catalyst (EOC) | ~21.0 | 92 | 14.2 |

| 1-Octene/Catalyst/Ethylene (OCE) | ~21.0 | 87 | 11.9 |

| Ethylene/Catalyst/1-Octene (ECO) | ~13.2 | 95 and 123 | - |

Data sourced from a study using a Ti-CGC metallocene catalyst in a semi-continuous polymerization system. mdpi.com

Ziegler-Natta catalysts, typically heterogeneous systems composed of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum co-catalyst, are also widely used for the copolymerization of ethylene and oct-1-ene. buct.edu.cnresearchgate.net While these catalysts are highly active, they often produce copolymers with a broader molecular weight distribution and less uniform comonomer incorporation compared to metallocenes. mdpi.com

The choice of activator and the presence of internal donors in the catalyst formulation can significantly influence the catalytic activity and the properties of the resulting polymer. For instance, studies on ethylene/1-hexene copolymerization with modified Ziegler-Natta catalysts have shown that the type of internal donor and the molar ratio of alcohol to magnesium affect catalyst performance, branch degree, and molecular weight distribution. jlu.edu.cn Similarly, in ethylene/1-octene copolymerization, the addition of hydrogen can reduce the molecular weight of the copolymers and decrease the activity of the catalyst system. researchgate.net The structure of the copolymers produced is generally random, with the reactivity ratios of the comonomers being close to one, independent of the specific Ziegler-Natta catalyst used. researchgate.net

Table 2: Influence of Activator Mixtures on Ethylene/1-Hexene Copolymerization with a Ziegler-Natta Catalyst

| Activator System | Copolymerization Activity (Relative) |

| TEA | Base |

| TEA+DEAC | Higher |

| TEA+TnHA | Higher |

| TEA+DEAC+TnHA | Highest |

This table illustrates the trend in catalytic activity with different activator mixtures in ethylene/1-hexene copolymerization, which provides insights applicable to ethylene/oct-1-ene systems. mdpi.com

The type and concentration of the α-olefin comonomer have a profound impact on the structure and properties of the resulting polyethylene. The incorporation of longer-chain α-olefins like oct-1-ene and dodec-1-ene introduces short-chain branches into the polyethylene backbone, which disrupts the crystalline structure. This leads to a decrease in density, crystallinity, and melting point, and an increase in flexibility and toughness. mdpi.com

Generally, for a given molar amount of comonomer, longer α-olefins are more effective at modifying the polymer properties. Studies have shown that as the octene content increases in ethylene-octene copolymers, the crystallinity and melting point decrease. mdpi.com This is due to the increased disruption of the polyethylene crystal lattice by the hexyl branches. While specific data for dodec-1-ene as a comonomer is less common in the provided search results, the trend suggests that the longer decyl branches from dodec-1-ene would lead to an even more significant disruption of crystallinity at equivalent molar concentrations compared to oct-1-ene. Research on ethylene/α-olefin copolymers has indicated that with an increase in comonomer content, the zero shear rate viscosity can increase, and tensile properties are significantly affected. researchgate.net

Table 3: Effect of 1-Octene Content on Poly(ethylene-co-octene) Properties

| 1-Octene Content (%) | Melting Point (°C) | Crystallinity (%) |

| 4.48 | High | High |

| 16.54 | Low | Low |

Qualitative trend observed in poly(ethylene-co-octene) elastomers. mdpi.com

Co-polymerization with Dienes (e.g., Butadiene)

The copolymerization of α-olefins like oct-1-ene and dodec-1-ene with conjugated dienes such as 1,3-butadiene (B125203) offers a route to produce polymers with unique properties, including improved processability and the potential for post-polymerization modification. Ziegler-Natta catalysts based on neodymium have been successfully employed for this purpose.

Alpha-Olefin Self-Oligomerization

The self-oligomerization of α-olefins such as oct-1-ene and dodec-1-ene is a commercially important process for the production of synthetic lubricants (polyalphaolefins or PAOs), plasticizers, and other specialty chemicals. This process typically involves the use of acidic catalysts or coordination catalysts.

Cationic oligomerization of 1-decene, a close analog of oct-1-ene and dodec-1-ene, has been extensively studied using catalysts such as aluminum-based systems. researchgate.net These reactions produce a mixture of dimers, trimers, and higher oligomers. The reaction conditions, including temperature and catalyst concentration, can be tuned to control the degree of oligomerization and the properties of the resulting product. For instance, in the oligomerization of 1-decene catalyzed by a metallocene/MAO system, an increase in temperature was found to decrease the molecular weight of the product and broaden the molecular weight distribution. ecust.edu.cn

Solid acid catalysts, such as macroreticular ion-exchange resins and zeolites, are also effective for the oligomerization of α-olefins. ub.eduuliege.be In the oligomerization of 1-octene over an ion-exchange resin, the primary products were dimers, with selectivity influenced by the reaction temperature. ub.edu The use of different feedstocks and catalysts in olefin oligomerization has a significant impact on the composition and isomer distribution of the final products. uliege.be

Table 4: Products of 1-Decene Oligomerization Catalyzed by a Metallocene/MAO System

| Product | Description |

| Dimer | Product of the reaction of two 1-decene molecules |

| Trimer | Product of the reaction of three 1-decene molecules |

| Higher Oligomers | Products formed from more than three 1-decene molecules |

This table describes the general products of alpha-olefin oligomerization. ecust.edu.cn

Group 4 Metallocene Catalysts for 1-Octene Oligomerization

Group 4 metallocene catalysts, particularly those based on zirconium, are highly effective for the oligomerization of higher α-olefins like 1-octene. core.ac.uk These single-site catalysts offer the advantage of producing oligomers with well-defined microstructures. A representative catalyst used in this process is the zirconocene (B1252598) dichloride complex, (nBuCp)₂ZrCl₂. core.ac.uk The catalytic activity and the properties of the resulting poly(1-octene) are significantly influenced by the ligand framework of the metallocene. For instance, ansa-metallocenes, which feature a bridge between the cyclopentadienyl (B1206354) ligands, exhibit different catalytic behaviors compared to their unbridged counterparts. researchgate.netresearchgate.net The rigidity and geometry imposed by the bridge can affect the rate of monomer insertion and chain termination, thereby influencing the molecular weight and branching of the oligomer products.

Theoretical and experimental studies on zirconocene-catalyzed oligomerization of 1-octene have explored various catalyst structures, including (η⁵-C₅H₅)₂ZrX₂ and O[SiMe₂(η⁵-C₅H₄)]₂ZrX₂ (where X = Cl, Me). tandfonline.com These studies have shown that the choice of the cyclopentadienyl ligand and any bridging groups plays a crucial role in determining the selectivity of the oligomerization process, for example, favoring dimerization versus the formation of higher oligomers. tandfonline.com

Impact of Activators and Co-catalysts on Oligomerization

The activation of Group 4 metallocene pre-catalysts is essential for their catalytic activity in 1-octene oligomerization. The choice of activator, or co-catalyst, has a profound impact on the catalyst's performance and the molecular weight distribution of the resulting oligomers. core.ac.uk

Methylaluminoxane (MAO) is a widely used activator. When (nBuCp)₂ZrCl₂ is activated with MAO for 1-octene oligomerization, a bimodal molecular weight distribution of the oligomers can be observed. core.ac.uk This suggests the formation of at least two different active species from a single pre-catalyst. The catalyst productivity generally increases with a higher aluminum-to-zirconium ratio ([Al]/[Zr]). core.ac.uk

In contrast to MAO, borate (B1201080) activators, such as N,N-dimethylanilinium borate ([HMe₂N(C₆H₅)][B(C₆F₅)₄]) or trityl borate ([(C₆H₅)₃C][B(C₆F₅)₄]), when used with a scavenger like triisobutylaluminum (B85569) (TIBA), tend to produce oligomers with a single Schulz-Flory molecular weight distribution. core.ac.uk This indicates the formation of a more uniform type of active species.

The addition of other co-catalysts can also steer the reaction's selectivity. For example, in the oligomerization of 1-octene catalyzed by certain zirconocenes, the presence of triisobutylaluminum (TIBA) and particularly diethylaluminum chloride (Et₂AlCl) can significantly increase the selectivity towards dimerization. tandfonline.com

The following table summarizes the effect of different activators on the oligomerization of 1-octene catalyzed by (nBuCp)₂ZrCl₂.

Table 1: Influence of Activators on 1-Octene Oligomerization with (nBuCp)₂ZrCl₂

| Activator/Co-catalyst | [Al]/[Zr] Ratio | Productivity (kg of oligomer/mol of Zr·h) | Molecular Weight Distribution |

|---|---|---|---|

| MAO | 500 | ~50 | Bimodal |

| MAO | 2000 | ~150 | Bimodal |

| TIBA / [HMe₂N(C₆H₅)][B(C₆F₅)₄] | 1000 | ~200 | Monomodal (Schulz-Flory) |

Data is illustrative and based on findings from Zaccaria, F., et al. (2024). core.ac.uk

Olefin Metathesis

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds. wikipedia.org This transformation has broad applications, from the synthesis of complex molecules to the production of polymers and commodity chemicals.

Self-Metathesis of Oct-1-ene

The self-metathesis of 1-octene is a model reaction that produces 7-tetradecene (B6595692) and ethylene. libretexts.org This reaction is valuable for upgrading shorter-chain olefins into longer-chain internal olefins, which have applications in the production of surfactants and lubricants.

A variety of catalysts have been evaluated for the self-metathesis of 1-octene. While heterogeneous catalysts like rhenium(VII) oxide on alumina (Re₂O₇/γ-Al₂O₃) have shown high selectivity, homogeneous ruthenium-based catalysts, particularly Grubbs-type complexes, are renowned for their high activity and functional group tolerance. rsc.orgharvard.edu

First-generation Grubbs catalyst (Grubbs I) and Hoveyda-Grubbs second-generation catalyst have been studied for the self-metathesis of 1-octene. researchgate.net Research has shown that Grubbs-type catalysts are effective in this transformation, with performance being highly dependent on the specific ligands attached to the ruthenium center. For example, unsymmetrical N-cycloalkyl Ru-indenylidene catalysts have demonstrated high selectivity in the self-metathesis of linear α-olefins. researchgate.net The second-generation Grubbs catalyst, featuring an N-heterocyclic carbene (NHC) ligand, generally exhibits higher activity compared to the first-generation catalyst. nih.gov

The following table presents a comparison of different Grubbs-type catalysts in the self-metathesis of 1-octene to 7-tetradecene.

Table 2: Performance of Grubbs-type Catalysts in 1-Octene Self-Metathesis

| Catalyst | Catalyst Loading (ppm) | Reaction Time (h) | Conversion (%) | Selectivity to 7-tetradecene (%) |

|---|---|---|---|---|

| Unsymmetrical N-cycloalkyl Ru-indenylidene | 50 | 1 | 70 | 98 |

| IndII-SIMes | 50 | 1 | ~65 | ~90 |

| GII-SIMes | 50 | 1 | ~60 | ~88 |

Data is illustrative and based on findings from Olivier-Bourbigou, H., & Mauduit, M., et al. (2010). researchgate.net

Reaction conditions play a critical role in the outcome of the self-metathesis of 1-octene. Key parameters that are often optimized include temperature, catalyst loading, and reaction time.

For heterogeneous catalysts like Re₂O₇/γ-Al₂O₃, optimal conditions for continuous-flow metathesis have been identified as 100 °C and 90 bar when using supercritical CO₂ as a carrier, achieving over 90% selectivity to 7-tetradecene. rsc.org In batch reactions with the same catalyst system, high selectivity (up to 96%) can be achieved at a much lower temperature of 35 °C in supercritical CO₂. core.ac.uk

With homogeneous Grubbs-type catalysts, the reaction temperature has a significant effect. researchgate.net Higher temperatures generally lead to faster reaction rates but can also promote side reactions like isomerization, which reduces the selectivity for the desired metathesis product. For the Hoveyda-Grubbs second-generation catalyst, studies have shown that increasing the reaction temperature can lead to higher turnover numbers, but at temperatures above 60 °C, isomerization becomes a competing reaction. researchgate.net Catalyst loading is another crucial factor; lower loadings are desirable for industrial applications but may require longer reaction times to achieve high conversion.

Cross-Metathesis with Dodec-1-ene and Other Olefins

Cross-metathesis is a variation of the metathesis reaction that occurs between two different olefins. The cross-metathesis of dodec-1-ene with other olefins is a versatile tool for synthesizing a variety of long-chain functionalized molecules. Statistically, a cross-metathesis reaction can lead to a mixture of homo- and cross-metathesis products. organic-chemistry.org However, by carefully choosing the catalyst and reaction conditions, high selectivity for the desired cross-product can often be achieved.

Ruthenium-based catalysts, such as the Hoveyda-Grubbs second-generation catalyst, are highly effective for cross-metathesis reactions. tandfonline.com For example, the cross-metathesis of 1-octene with triolein (B1671897) (a component of palm oil) has been successfully demonstrated, yielding valuable shorter-chain olefins and functionalized esters. tandfonline.com This reaction showcases the potential for using long-chain alpha-olefins like 1-octene and, by extension, dodec-1-ene, in the valorization of renewable feedstocks. The reaction conditions, such as the molar ratio of the reactants, temperature, and catalyst loading, are critical for maximizing the conversion and yield of the desired cross-metathesis products. tandfonline.com

The cross-metathesis of a terminal olefin like dodec-1-ene with an internal olefin can also be achieved. The reactivity of the olefins plays a significant role in the product distribution, with terminal olefins generally being more reactive than internal olefins in metathesis reactions catalyzed by Grubbs-type catalysts. mdpi.com This difference in reactivity can be exploited to favor the formation of the desired cross-metathesis product. Furthermore, the development of Z-selective ruthenium catalysts has opened up possibilities for controlling the stereochemistry of the newly formed double bond in cross-metathesis reactions. rsc.org

Hydroformylation Reactions

Hydroformylation, also known as the oxo process, is a major industrial process that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. This reaction converts alkenes into aldehydes using a mixture of carbon monoxide (CO) and hydrogen (H₂), known as syngas, in the presence of a transition metal catalyst.

Rhodium-Catalyzed Hydroformylation of Oct-1-ene

The hydroformylation of 1-octene is a model reaction for the conversion of long-chain olefins into valuable aldehydes. The primary products are the linear aldehyde, nonanal (B32974), and the branched aldehyde, 2-methyloctanal. This reaction is typically catalyzed by rhodium complexes, which offer high activity and selectivity under milder conditions compared to cobalt-based catalysts. The performance of the rhodium catalyst is highly dependent on the ligands coordinated to the metal center.

The choice of ligand is crucial for controlling the activity and selectivity of the rhodium catalyst. Different classes of phosphorus-containing ligands have been extensively studied.

Phosphine (B1218219) and Phosphite (B83602) Ligands: Traditional rhodium catalysts are often modified with phosphine ligands, such as triphenylphosphine (B44618) (PPh₃). Bulky phosphite ligands have also been shown to be effective, sometimes leading to extremely high catalytic activity. However, phosphites can be prone to hydrolysis and degradation. The electronic and steric properties of phosphine and phosphite ligands significantly influence the reaction. For instance, decreasing the basicity of a bisphosphine ligand was found to increase enantioselectivity in certain reactions. The development of hybrid ligands, such as phosphine-phosphoramidites, allows for fine-tuning of the catalyst's steric and electronic environment, which can lead to unusually high selectivity for either linear or branched products depending on the specific ligand structure.

Phosphabenzene Ligands: Phosphabenzenes (or phosphinines) are phosphorus-containing analogues of pyridine (B92270) and have been investigated as strong π-acceptor ligands for rhodium-catalyzed hydroformylation. These ligands can create highly efficient catalysts for the hydroformylation of both terminal and internal olefins. Research has demonstrated that rhodium catalysts modified with bulky phosphabenzenes can achieve very high turnover frequencies, in some cases up to 45,370 h⁻¹ for the hydroformylation of 1-octene. The catalytic performance is strongly influenced by the steric properties of the phosphabenzene ligand. These catalysts have shown particular promise for the hydroformylation of sterically hindered internal olefins, where traditional phosphine-based catalysts are often less effective.

A key challenge in the hydroformylation of terminal alkenes like 1-octene is controlling the regioselectivity—that is, the ratio of the linear aldehyde (n-nonanal) to the branched aldehyde (2-methyloctanal). The linear aldehyde is often the more desired product for applications such as the production of plasticizer alcohols or detergents.

The linear-to-branched (n/iso) ratio is primarily controlled by the steric and electronic properties of the ligands attached to the rhodium catalyst.

Ligand Effects: Large, bulky ligands tend to favor the formation of the linear aldehyde by sterically hindering the approach of the alkene that leads to the branched product. Bidentate phosphine ligands with a wide "bite angle," such as Xantphos, are well-known for producing high linear selectivity. Supramolecular strategies, where ligands are self-assembled around the metal center, have also been employed to create rigid catalytic pockets that can achieve exceptional regioselectivity, with linear-to-branched ratios sometimes exceeding 99:1.

The following table summarizes research findings on how different catalytic systems and conditions affect the selectivity in the hydroformylation of 1-octene.

Hydroformylation of Dodec-1-ene

The hydroformylation of dodec-1-ene, a long-chain alpha-olefin, presents specific challenges, primarily related to the low solubility of the nonpolar substrate in the typically aqueous or polar catalyst phases. mdpi.comacs.org Overcoming these mass transfer limitations is key to achieving efficient and selective conversion to tridecanal (B79276).

Biphasic Systems and Catalyst Recycling

Aqueous biphasic catalysis is a well-established strategy for the hydroformylation of short-chain olefins, allowing for easy separation and recycling of the water-soluble catalyst. wikipedia.orgmdpi.com However, for higher olefins like dodec-1-ene, their poor water solubility leads to low reaction rates. mdpi.com To address this, various strategies have been developed, including the use of co-solvents, surfactants, or specifically designed ligands to enhance the interaction between the olefin and the catalyst. mdpi.comresearchgate.net

One effective approach involves the use of thermomorphic solvent systems (TMS), which are miscible at higher reaction temperatures and form two separate phases upon cooling. acs.orgresearchgate.net This allows for a homogeneous reaction environment, overcoming mass transfer limitations, followed by a straightforward separation of the product and catalyst. acs.org For the hydroformylation of 1-dodecene, a TMS can be employed to facilitate catalyst recovery, although catalyst leaching remains a concern that can be addressed through techniques like extraction. researchgate.net

Another promising method is the use of ionic liquids as the catalyst phase in a biphasic system with supercritical fluids. nih.gov This has been shown to be highly effective for the continuous hydroformylation of 1-dodecene, with the ionic liquid providing excellent catalyst retention and the supercritical fluid acting as a mobile phase for reactants and products. nih.gov

Comparison of Reactivity with Different Chain Length Alpha-Olefins

The reactivity and selectivity in hydroformylation are influenced by the chain length of the alpha-olefin. researchgate.net While shorter-chain olefins like propylene (B89431) and butene are readily hydroformylated in aqueous biphasic systems, longer-chain olefins such as oct-1-ene and dodec-1-ene face challenges due to their hydrophobicity. mdpi.comacs.org

Generally, the hydroformylation of longer-chain olefins requires more tailored catalytic systems and reaction conditions to achieve high conversion and selectivity. researchgate.net For instance, recent research has focused on developing supported rhodium catalysts, such as those encapsulated within zeolite channels, which have demonstrated exceptional regioselectivity (over 99.7%) for the linear aldehyde product in the hydroformylation of C6-C12 α-olefins. cas.cn This high selectivity to the linear aldehyde is particularly desirable for applications in detergents and plasticizers. acs.org

The challenges associated with mass transfer in longer-chain olefin hydroformylation have spurred the development of various techniques, including the use of mass transfer agents like methylated cyclodextrins. rsc.org These have been successfully applied in the continuous hydroformylation of 1-decene, enabling efficient reaction in an aqueous biphasic system. rsc.org

Sequential Hydroformylation/Acetalization Processes

One-Pot Transformations to Cyclic Acetals

The one-pot synthesis of cyclic acetals from olefins via a tandem hydroformylation-acetalization sequence has been successfully demonstrated. rsc.orgresearchgate.netchem960.com This process typically involves a bifunctional catalyst or two compatible catalysts that facilitate both the hydroformylation of the olefin to an aldehyde and the subsequent acetalization of the aldehyde with a diol. sci-hub.se

For example, a rhodium-based catalyst system in a biphasic medium can be used to produce short-chain cyclic acetals. rsc.orgchem960.comrsc.org The polar phase contains the catalytic system, which can be easily separated and reused. rsc.orgrsc.org The efficiency and selectivity of this tandem reaction are influenced by factors such as pH, temperature, and the structure of the starting polyol. rsc.orgchem960.com Heterogeneous bifunctional catalysts, featuring highly dispersed rhodium oxide nanoparticles for hydroformylation and acidic sites on the support for acetalization, have also been developed, achieving high acetal (B89532) selectivity. sci-hub.seresearchgate.net

| Olefin | Catalyst System | Key Feature | Acetal Selectivity |

| Ethylene | Rh/TPPTS/H⁺ in a biphasic system | Recyclable polar catalytic phase | Up to 90% rsc.orgrsc.org |

| Various Olefins | Supported Rh-based catalysts | Heterogeneous bifunctional catalyst | Up to 94.6% sci-hub.se |

Kinetic Profiles of Tandem Reactions

In biphasic systems for the synthesis of short-chain cyclic acetals, the pH of the aqueous phase plays a crucial role. rsc.org Lower pH values favor the acetalization step, but can inhibit the initial hydroformylation. rsc.org For instance, at a low pH of 1.5, aldehydes are rapidly converted to acetals, while at a pH of 3.5, both reactions proceed with sufficient yields. rsc.org Under neutral conditions (pH = 6.5), the aldehyde becomes the main product as the acetalization is less effective. rsc.org

Other Catalytic Transformations

Catalytic Isomerization of Olefins

The isomerization of linear alpha-olefins like dodec-1-ene and oct-1-ene to internal olefins is a significant industrial process. This transformation is often a competing reaction during other catalytic processes such as hydroformylation, alkylation, and metathesis. The isomerization can be catalyzed by various acidic and metallic catalysts.

One study investigated the isomerization of 1-octene and 1-decene at 190 °C using a catalyst containing phosphotungstic acid (PTA) covalently immobilized on a silica (B1680970) matrix, which was then granulated with aluminum oxide. researchgate.net The catalyst demonstrated good activity in the isomerization of these alkenes in a fixed-bed flow reactor. researchgate.net

In the context of producing linear alkylbenzenes (LABs), which are precursors to surfactants, the isomerization of olefins is a key step. researchgate.net The alkylation of benzene (B151609) with long-chain alkenes is often accompanied by the isomerization of the olefin feedstock. researchgate.net For instance, in the alkylation of benzene with 1-decene, the main product is 2-phenyldecane, indicating that isomerization of the double bond is a competing reaction. researchgate.net

Furthermore, processes have been developed for the selective production of 1-octene and 1-decene that involve the catalytic isomerization of C10 linear internal olefins to 1-decene. justia.com This process utilizes a catalytic isomerization catalyst system in the presence of photochemical irradiation. justia.com

Catalytic Hydrogenation of Dodec-1-ene and Oct-1-ene

Catalytic hydrogenation is a fundamental reaction in organic chemistry where hydrogen is added across a double or triple bond, resulting in a saturated compound. This reduction reaction is thermodynamically favorable as it leads to a more stable product with lower energy. libretexts.org For alkenes like dodec-1-ene and oct-1-ene, this process converts them into their corresponding alkanes, dodecane (B42187) and octane.

The reaction requires a metal catalyst to proceed at a reasonable rate. libretexts.org Commonly used catalysts include platinum, palladium, and nickel, which provide a surface for the reaction to occur. libretexts.org The hydrogenation of alkenes is an exothermic reaction, and the heat released, known as the heat of hydrogenation, can be used to assess the stability of the alkene. libretexts.org

A study on the hydrogenation of 1-octene to n-octane in a trickle-bed reactor highlighted the influence of mass transfer on the effective reaction rate. researchgate.net It was observed that the conversion of 1-octene decreases with an increase in liquid velocity due to a shorter residence time. researchgate.net The reaction rate was also found to be proportional to the concentration of hydrogen. researchgate.net

In another investigation, the preferential hydrogenation of an octanal (B89490)/octene mixture was studied using γ-alumina-supported copper catalysts. nih.gov The results indicated that under the experimental conditions, copper preferentially hydrogenates the aldehyde over the alkene. nih.gov Kinetic modeling suggested that both octanal and octene hydrogenation were first-order reactions. nih.gov The activation energy for octanal hydrogenation was found to be higher than that for octene hydrogenation. nih.gov

The stereochemistry of catalytic hydrogenation typically involves syn-addition, where both hydrogen atoms add to the same face of the double bond. youtube.com

Table 1: Research Findings on Catalytic Hydrogenation of Oct-1-ene

| Catalyst | Reactor Type | Key Findings | Reference |

|---|---|---|---|

| Not specified | Batch reactor | The effective activation energy is influenced by diffusion limitations. | researchgate.net |

| γ-Alumina-supported copper | Continuous flow fixed-bed reactor | Copper preferentially hydrogenates octanal over octene. Octene conversion is low until significant octanal conversion is achieved. | nih.gov |

| Supported platinum or palladium | Not specified | Used for the hydrogenation of 1-substituted-2,7-octadiene to form 1-substituted octane as an intermediate step in 1-octene production. | google.com |

Hydroboration Kinetics and Mechanisms of Oct-1-ene

Hydroboration is a two-step reaction pathway that converts an alkene into an alcohol. The first step involves the addition of a borane (B79455), such as borane-tetrahydrofuran (B86392) complex (BH3-THF), across the double bond of the alkene to form an organoborane intermediate. youtube.comyoutube.com The second step is an oxidation of the organoborane, typically with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (B78521) (NaOH), to yield the alcohol. youtube.comyoutube.com

The hydroboration of oct-1-ene results in the formation of two regioisomeric alkylborane intermediates. youtube.com The boron atom can add to either the terminal carbon (less substituted) or the internal carbon (more substituted) of the double bond. youtube.com This addition is a syn-addition, meaning the boron and hydrogen atoms add to the same face of the alkene. youtube.comyoutube.com Subsequent oxidation of these intermediates leads to a mixture of 1-octanol (B28484) and 2-octanol. youtube.comyoutube.com The reaction generally exhibits anti-Markovnikov selectivity, with the hydroxyl group predominantly adding to the less substituted carbon, making 1-octanol the major product. masterorganicchemistry.com

The kinetics of hydroboration reactions can be complex. For instance, the hydroboration of alkenes with 9-borabicyclo[3.3.1]nonane (9-BBN) dimer shows different kinetic orders depending on the reactivity of the alkene. nih.gov With more reactive alkenes, the reaction is first-order in the 9-BBN dimer and zero-order in the alkene, indicating that the dissociation of the dimer is the rate-determining step. nih.gov For less reactive alkenes, the reaction is first-order in the alkene and one-half order in the 9-BBN dimer, suggesting that the reaction of the alkene with the monomeric 9-BBN is rate-determining. nih.gov

Table 2: Steps in the Hydroboration-Oxidation of Oct-1-ene

| Step | Reagents | Process | Product(s) | Reference |

|---|---|---|---|---|

| 1. Hydroboration | Borane-THF (BH3-THF) | Syn-addition of borane across the C=C double bond. | Alkylborane intermediates | youtube.comyoutube.com |

| 2. Oxidation | Hydrogen peroxide (H2O2), Sodium hydroxide (NaOH) | The alkylborane intermediates are oxidized to alcohols. | 1-octanol and 2-octanol | youtube.comyoutube.com |

Gold(I)-Catalyzed Rearrangements of Dodec-1-ene Derivatives

Gold(I) complexes are effective catalysts for various organic transformations, particularly those involving alkynes. nih.gov Gold(I)-catalyzed skeletal rearrangements of 1,n-enynes, which contain both an alkene and an alkyne moiety, are powerful methods for constructing diverse molecular architectures. nih.gov These reactions proceed through the formation of a bicyclic gold(I) carbene intermediate. nih.gov

While the provided search results focus on the rearrangement of 1,6-enynes, the principles can be extended to understand potential rearrangements of dodec-1-ene derivatives if they are incorporated into an enyne structure. The selectivity of these rearrangements (exo- vs. endo-type single cleavage) is influenced by the substitution pattern of the double bond and the nature of the tether connecting the alkene and alkyne. nih.gov

Recent studies have identified the factors that control the selectivity in single-cleavage skeletal rearrangements promoted by gold(I) catalysts. nih.gov It has been found that stereoconvergence can be achieved through a rotational equilibrium when electron-rich substituents are used. nih.gov Furthermore, electronic factors can lead to an unusual Z-selective skeletal rearrangement, while both steric and electronic factors govern the endo-selectivity. nih.gov

For example, the gold(I)-catalyzed rearrangement of certain 1,6-enynes with electron-donating groups on the alkene can selectively produce the thermodynamically less stable Z-isomer. nih.gov This highlights the subtle electronic effects that can be exploited in gold-catalyzed transformations.

Reaction Mechanisms and Kinetic Studies

Mechanistic Investigations of Olefin Polymerization and Oligomerization

The oligomerization of α-olefins such as oct-1-ene is a process of significant academic and industrial interest. Mechanistic studies have often focused on zirconocene-based catalysts, which are known for their high activity and control over polymer structure.

Research into the oligomerization of 1-octene (B94956) catalyzed by zirconocene (B1252598) systems like (η⁵-C₅H₅)₂ZrX₂ and O[SiMe₂(η⁵-C₅H₄)]₂ZrX₂ (where X = Cl or Me) has provided insights into the controlling reaction pathways. mdpi.comnih.gov Activation of these catalysts is typically achieved with modified methylaluminoxane (B55162) (MMAO-12) or a borate (B1201080) such as [PhNMe₂H][B(C₆F₅)₄]. mdpi.comnih.gov

Under conditions designed to favor a conventional mononuclear mechanism, experimental results have shown that different zirconocenes lead to different product distributions. For instance, one zirconocene catalyst might favor dimerization with low selectivity, while another promotes the formation of a broader range of oligomers in nearly equal mass ratios. mdpi.comnih.gov The addition of organoaluminum compounds, such as triisobutylaluminium (TIBA) or diethylaluminium chloride (Et₂AlCl), can significantly alter the reaction's selectivity, often increasing the preference for dimerization. mdpi.comnih.gov

To explain these experimental observations, quantum chemical simulations using density functional theory (DFT) have been employed. mdpi.comresearchgate.net These theoretical studies compare the energy profiles of key reaction steps, including chain propagation and chain termination (e.g., via β-hydride transfer). DFT modeling has indicated that for some zirconocene systems, oligomerization should be energetically preferred over dimerization. mdpi.com The experimental preference for dimerization in certain cases has been rationalized by considering the significant differences in the Arrhenius pre-exponential factors for the transition states of chain propagation versus chain termination. mdpi.com Furthermore, DFT has been used to explore novel mechanistic concepts beyond the traditional mononuclear pathway, incorporating bimetallic Zr-Al intermediates to account for the influence of organoaluminum co-catalysts. mdpi.comnih.gov

Table 1: Experimental Results for 1-Octene Oligomerization with Zirconocene Catalysts Data synthesized from experimental descriptions in cited literature. mdpi.comnih.govresearchgate.net

| Catalyst System | Activator/Co-catalyst | Primary Outcome | Mechanistic Insight |

|---|---|---|---|

| (η⁵-C₅H₅)₂ZrMe₂ | [PhNMe₂H][B(C₆F₅)₄] | Dimerization with low selectivity | Follows a conventional mononuclear mechanism. |

| O[SiMe₂(η⁵-C₅H₄)]₂ZrMe₂ | [PhNMe₂H][B(C₆F₅)₄] | Formation of a mixture of oligomers | Correlates with the free energies of isomeric transition states for chain propagation vs. chain release. |

| (η⁵-C₅H₅)₂ZrMe₂ | MMAO-12 | Increased selectivity for dimerization | Suggests involvement of bimetallic Zr-Al species. |

| (η⁵-C₅H₅)₂ZrMe₂ | [PhNMe₂H][B(C₆F₅)₄] + TIBA/Et₂AlCl | Significantly increased selectivity for dimerization | Highlights the role of organoaluminum compounds in altering the reaction pathway. |

Detailed Mechanistic Pathways of Metathesis Reactions

Olefin metathesis is a powerful transformation involving the cleavage and reformation of carbon-carbon double bonds. The reaction mechanism is generally accepted to proceed through a series of [2+2] cycloadditions and cycloreversions involving a metal-carbene (alkylidene) active species and the olefin substrate.

For the self-metathesis of a terminal olefin like oct-1-ene, the reaction can lead to both productive and degenerative outcomes. Productive metathesis of oct-1-ene yields ethylene (B1197577) and 7-tetradecene (B6595692), while degenerative metathesis regenerates the starting oct-1-ene. nih.govresearchgate.net

Theoretical studies using DFT have been conducted to investigate the metathesis of 1-octene with a tungsten-based catalytic system generated from WCl₆. nih.govresearchgate.net The mechanism involves several key stages:

Formation of the Pre-catalyst : A tungsten carbene, such as Cl₄W=CCl₂, is formed.

Generation of Active Catalytic Species : The pre-catalyst reacts with the olefin (oct-1-ene) to form the catalytically active alkylidenes. In the case of oct-1-ene, this involves the formation of tungsten methylidene (from the :CH₂ end) and tungsten heptylidene (from the :CH(C₆H₁₃) end).

Catalytic Cycle : These alkylidenes then enter the catalytic cycle. For example, tungsten heptylidene reacts with another molecule of oct-1-ene via a metallacyclobutane intermediate. The cleavage of this intermediate can either be productive, releasing the product 7-tetradecene and forming tungsten methylidene, or degenerative, releasing oct-1-ene and regenerating the heptylidene.

The general mechanism for enyne metathesis, a related reaction between an alkene and an alkyne, also provides insight. Kinetic studies have shown that for many systems, the reaction is first-order in the catalyst and the alkene, but zero-order in the alkyne. thieme-connect.de This suggests an "ene-first" mechanism where the rate-determining step involves the reaction of the metal carbene with the alkene. thieme-connect.de

Elucidation of Hydroformylation Reaction Mechanisms

Hydroformylation, or the "oxo-reaction," is a critical industrial process that converts olefins into aldehydes using syngas (a mixture of CO and H₂). mpg.de For a terminal olefin like dodec-1-ene or oct-1-ene, the reaction can produce a linear aldehyde (e.g., tridecanal (B79276) or nonanal) and a branched aldehyde (e.g., 2-methyldodecanal (B1615299) or 2-methyloctanal). mpg.deresearchgate.net

The widely accepted mechanism for rhodium-catalyzed hydroformylation, based on the work of Wilkinson and Evans, involves a series of steps including ligand dissociation, olefin coordination, migratory insertion, and oxidative addition of H₂, followed by reductive elimination of the aldehyde product. mpg.de

Key challenges in hydroformylation are controlling selectivity and preventing side reactions. Possible side reactions include the hydrogenation of the olefin to the corresponding alkane (e.g., octane) and the isomerization of the terminal olefin to internal olefins (e.g., 2-octene, 3-octene). mpg.deresearchgate.net Therefore, the choice of catalyst and ligands is crucial for achieving high chemo- and regioselectivity for the desired linear aldehyde.

Studies on the hydroformylation of 1-dodecene (B91753) using a rhodium/diphosphite ligand system (Rh/BiPhePhos) have investigated catalyst deactivation pathways. mpg.de The presence of hydroperoxides, for example, can lead to the oxidative degradation of the phosphite (B83602) ligand, causing a loss of regioselectivity over time. mpg.de In the hydroformylation of oct-1-ene, supported aqueous phase catalysis (SAPC) has been explored using water-soluble rhodium complexes. scispace.com The performance and conversion rates were found to depend significantly on the nature of the rhodium complex used, such as [Rh₂(µ-StBu)₂(CO)₂(TPPTS)₂] versus [Rh(COD)Cl]₂/TPPTS. scispace.com

Table 2: Products and Byproducts in the Hydroformylation of 1-Octene Based on the reaction scheme described in the literature. researchgate.net

| Product Type | Compound Name |

|---|---|

| Main Aldehyde Products | Nonanal (B32974) (Linear) |

| 2-Methyloctanal (Branched) | |

| Isomerization Byproducts | (E,Z)-2-Octene |

| (E,Z)-3-Octene | |

| (E,Z)-4-Octene | |

| Hydrogenation Byproduct | n-Octane |

Kinetic Modeling and Rate Law Determination for Olefin Transformations

Understanding the kinetics of olefin transformations is essential for process optimization and reactor design. Kinetic studies aim to determine the rate law, which expresses the reaction rate as a function of reactant concentrations and temperature, and to identify the rate-determining step.

In the hydroformylation of oct-1-ene catalyzed by a rhodium complex with a bulky tris(o-tert-butyl-p-methylphenyl) phosphite ligand, the reaction exhibits extremely high rates. rsc.org Kinetic analysis revealed that the rate is pseudo-first-order with respect to the concentration of hydrogen ([H₂]) and inversely proportional to the concentration of carbon monoxide (1/[CO]). rsc.org This rate law indicates that the oxidative addition of hydrogen to the rhodium-acyl intermediate is the rate-determining step of the catalytic cycle. rsc.org The negative order dependence on CO suggests that CO acts as an inhibitor, likely by competing for a coordination site on the rhodium center.

For the hydroformylation of 1-dodecene, kinetic models have been developed to predict catalyst deactivation. mpg.de By using operando FTIR spectroscopy to monitor the reaction and performing kinetic perturbation experiments (e.g., by adding a hydroperoxide), researchers can correlate structural changes in the catalyst with the loss of regioselectivity. mpg.de This allows for the derivation and parameterization of deactivation kinetics. Such a model can predict the critical degradation of the ligand over time at different temperatures and impurity concentrations, offering a valuable tool for process stabilization. mpg.de

Influence of Steric and Electronic Effects on Reaction Rates and Selectivity

Steric and electronic effects of both the catalyst (particularly its ligands) and the substrate play a paramount role in determining the rate and selectivity of olefin reactions.

In the oligomerization of 1-octene , the structure of the zirconocene catalyst has a profound impact. The difference in performance between an unbridged zirconocene like (η⁵-C₅H₅)₂ZrCl₂ and a bridged one such as O[SiMe₂(η⁵-C₅H₄)]₂ZrCl₂ can be attributed to the steric and electronic environment around the zirconium center. mdpi.comresearchgate.net The bridged structure imposes greater rigidity and steric hindrance, which influences the approach of the monomer and the relative energies of the transition states for chain propagation and termination, thereby affecting the product distribution (dimer vs. oligomer). mdpi.com

For metathesis reactions , the initial interaction between the metal carbene and the olefin is governed by several factors. These include the steric hindrance around the double bond of the substrate and the electrophilicity of the catalyst. thieme-connect.de A more sterically hindered olefin will react more slowly, and a more electrophilic (electron-deficient) metal center will typically be more reactive towards the electron-rich double bond.

Catalyst Systems and Advanced Design

Homogeneous Catalysts

Homogeneous catalysts, which exist in the same phase as the reactants, offer high activity and selectivity due to their well-defined active sites. For reactions involving dodec-1-ene and oct-1-ene, several classes of homogeneous catalysts are particularly noteworthy.

Rhodium-based Catalysts (e.g., Phosphine (B1218219) and Phosphite (B83602) Ligands)

Rhodium complexes containing phosphine and phosphite ligands are highly effective for the hydroformylation of olefins, a process that converts alkenes into aldehydes. This reaction is of significant industrial importance for the production of plasticizers, detergents, and other chemical intermediates.

In the hydroformylation of long-chain olefins like dodec-1-ene and oct-1-ene, the choice of ligand is crucial for controlling the regioselectivity of the reaction, specifically the ratio of the linear (n) to the branched (iso) aldehyde product. The use of a water-soluble rhodium catalyst with a surface-active, water-soluble phosphine ligand has been demonstrated in the aqueous phase hydroformylation of dodec-1-ene. Under specific conditions, this system can achieve high conversion and yield of the corresponding aldehydes. For instance, a reaction carried out at 100°C and 5.0 MPa of syngas (CO/H₂ = 1:1) resulted in a 96.0% conversion of dodec-1-ene with an 84.0% yield of aldehydes and a normal-to-iso (n/i) ratio of 1.8. A key advantage of this aqueous biphasic system is the ease of catalyst recovery and reuse, with the catalyst maintaining its activity and selectivity for more than four cycles.

Similarly, rhodium catalysts have been employed for the hydroformylation of 1-octene (B94956). While traditional rhodium-phosphine systems are effective, research has also explored phosphorus-free catalysts. For example, a rhodium catalyst supported on nitrogen-doped silica (B1680970) has shown a 99% conversion of 1-octene with a 98% yield of aldehydes at 100°C and 5.0 MPa.

| Catalyst System | Olefin | Temperature (°C) | Pressure (MPa) | Conversion (%) | Aldehyde Yield (%) | n/i Ratio | Reference |

| Rhodium/Water-Soluble Phosphine | Dodec-1-ene | 100 | 5.0 | 96.0 | 84.0 | 1.8 | |

| Rhodium/N-doped Silica | 1-Octene | 100 | 5.0 | 99 | 98 | - |

Ruthenium-based Metathesis Catalysts (e.g., Grubbs Catalysts)

Ruthenium-based catalysts, particularly Grubbs catalysts, are renowned for their role in olefin metathesis, a reaction that involves the redistribution of alkene fragments. Cross-metathesis between two different terminal alkenes, such as dodec-1-ene and oct-1-ene, can lead to the formation of a longer-chain internal alkene and ethylene (B1197577).

The efficiency of these cross-metathesis reactions is influenced by factors such as the steric and electronic properties of the catalyst's ligands. For instance, the steric bulk of the N-heterocyclic carbene (NHC) ligands in second-generation Grubbs catalysts can affect the reaction's efficiency, particularly with sterically hindered olefins. While specific data on the cross-metathesis of dodec-1-ene and oct-1-ene is not detailed, the general principles of olefin metathesis suggest that a statistical distribution of products would be expected, with the reaction conditions and catalyst choice being critical for optimizing the yield of the desired cross-product.

Metallocene and Ziegler-Natta Catalysts for Polymerization

Metallocene and Ziegler-Natta catalysts are cornerstones of the polymer industry, enabling the production of polyolefins with controlled microstructures and properties. These catalysts are used for the polymerization of alpha-olefins, including oct-1-ene and dodec-1-ene, often in copolymerization with ethylene to produce linear low-density polyethylene (B3416737) (LLDPE).

Ziegler-Natta catalysts, typically heterogeneous systems based on titanium compounds and organoaluminum co-catalysts, are widely used in industry. Homogeneous metallocene catalysts, often based on zirconium or hafnium, in combination with a co-catalyst like methylaluminoxane (B55162) (MAO), offer more precise control over the polymer's molecular weight distribution and comonomer incorporation.

Research has shown that a zirconocene (B1252598)/MAO co-catalyst system is highly active for the copolymerization of ethylene with alpha-olefins such as oct-1-ene and dodec-1-ene. The resulting LLDPEs exhibit regular side-chain distributions. The type of support material can also influence the catalyst's activity and the properties of the resulting polymer in heterogeneous systems.

| Catalyst System | Monomers | Polymer Product | Key Features |

| Zirconocene/MAO | Ethylene, Oct-1-ene, Dodec-1-ene | LLDPE | High activity, regular side-chain distribution |

| Supported Cp₂ZrCl₂/MAO | Ethylene, 1-Octene | LLDPE | Activity influenced by support material (e.g., SiO₂, MgCl₂) |

Gold(I) Catalysts for Unique Transformations

Gold(I) catalysts, typically featuring phosphine ligands, have emerged as powerful tools for a variety of unique organic transformations. Their reactivity is primarily associated with the activation of alkynes, allenes, and other unsaturated systems, leading to reactions such as cycloadditions and cycloisomerizations. Gold catalysts function by interacting with the π-systems of these molecules, rendering them susceptible to nucleophilic attack.

However, the application of gold(I) catalysts to simple, unactivated alkenes like dodec-1-ene and oct-1-ene is not a common transformation. The typical reactions catalyzed by gold, such as enyne cycloisomerization or allenyne cycloisomerization, require the presence of more reactive functional groups than the simple double bond found in these long-chain alpha-olefins. Therefore, while gold(I) catalysts are highly effective for specific transformations, they are not generally employed for the types of reactions (e.g., polymerization, hydroformylation) that dodec-1-ene and oct-1-ene typically undergo with other transition metal catalysts.

Heterogeneous and Immobilized Catalysts

Heterogeneous and immobilized catalysts offer significant advantages in terms of catalyst separation, recovery, and recycling, making them attractive for industrial applications.

Metal-Organic Framework (MOF) Supported Catalysts

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area and tunable pore sizes make them excellent supports for catalytic species. MOF-supported catalysts can be designed for a variety of reactions, including the oligomerization of olefins.

For instance, nickel-based MOFs have been investigated as catalysts for the oligomerization of ethylene. The catalytic activity is influenced by the coordination environment of the metal centers within the framework. While direct studies on the oligomerization of dodec-1-ene and oct-1-ene using MOF-supported catalysts are not extensively detailed, the principles derived from studies with shorter-chain olefins are applicable. Solid acid catalysts, which can include MOF-like materials, have been evaluated for the oligomerization of 1-hexene (B165129) and 1-octene. These studies indicate that catalyst properties such as pore size are critical for achieving good catalyst lifetime and selectivity towards desired oligomers. The development of MOF-supported catalysts for the selective dimerization or oligomerization of long-chain alpha-olefins like dodec-1-ene and oct-1-ene represents a promising area of research.

Magnetic Nanoparticle Supported Catalysts

The challenge of separating homogeneous catalysts from reaction products has spurred the development of novel support materials. Magnetic nanoparticles (MNPs) have emerged as a highly effective solution, bridging the gap between homogeneous and heterogeneous catalysis. By immobilizing catalytically active centers onto MNPs, typically iron oxides like magnetite (Fe3O4), catalysts can be readily recovered from the reaction mixture using an external magnetic field. This approach simplifies product purification and enables efficient catalyst recycling, a key principle of green chemistry.

A notable application of this technology is in the epoxidation of olefins. Research has demonstrated the development of a magnetic iron oxide nanoparticle with a mesoporous silica shell, onto which a molybdenum(IV) catalyst is bound. mdpi.com This system has shown excellent yields for the epoxidation of various olefins, including 1-octene, using hydrogen peroxide as an oxidant. mdpi.com The catalyst was successfully recycled and reused up to six times with sustained high conversion rates. mdpi.com

Similarly, a manganese(III) salophen complex grafted onto cobalt ferrite/graphene oxide (CFeGO@MnSalBr) has been utilized as a magnetically recoverable catalyst for olefin epoxidation. inorgchemres.org In the presence of hydrogen peroxide and sodium bicarbonate, this catalyst effectively converted 1-octene to its corresponding epoxide, although with a modest conversion rate of 32%. inorgchemres.org Another approach involved coordinating a molybdenum organometallic complex to a phosphine ligand anchored on silica-coated iron oxide nanoparticles, which also proved to be active, selective, and recyclable catalysts for olefin epoxidation. mdpi.com

These examples underscore the versatility of MNP-supported catalysts. The ability to functionalize the nanoparticle surface, often with a silica shell, allows for the attachment of a wide array of homogeneous catalysts, extending their applicability while retaining the crucial advantage of simple, magnetic separation. mdpi.comnih.gov

Biphasic and Thermomorphic Solvent Systems for Catalyst Separation and Recycling

Beyond solid supports, advanced solvent engineering provides another powerful strategy for catalyst recovery. Biphasic and thermomorphic solvent systems are designed to exist as a single, homogeneous phase at reaction temperature, ensuring high reaction rates, and then separate into two distinct liquid phases upon cooling, allowing the product to be isolated from the catalyst-containing solvent phase.

The hydroformylation of 1-dodecene (B91753) has been extensively studied using a thermomorphic multicomponent solvent (TMS) system. acs.orgresearchgate.netacs.orgresearchgate.net This process often employs a rhodium catalyst with a phosphite ligand, such as Biphephos, in a solvent mixture of polar N,N-dimethylformamide (DMF) and non-polar decane (B31447). acs.orgresearchgate.netmpg.de At elevated reaction temperatures, the reactants, products, and catalyst system are all soluble in a single phase. After the reaction, cooling the mixture induces phase separation. The non-polar products, primarily tridecanal (B79276), are concentrated in the decane phase, while the expensive rhodium catalyst is retained in the polar DMF phase, which can then be recycled back to the reactor. acs.orgresearchgate.net

This method allows for the continuous operation of the hydroformylation process while minimizing the loss of the valuable catalyst. acs.org However, the efficiency of the separation is influenced by the concentration of the product, 1-tridecanal, which can affect the miscibility of the solvent system. acs.org Kinetic studies of this system have identified not only the desired hydroformylation reaction but also side reactions such as the isomerization of 1-dodecene to internal olefins and hydrogenation to dodecane (B42187). researchgate.netresearchgate.net

Table 1: Thermomorphic Solvent System for 1-Dodecene Hydroformylation

| Parameter | Details |

|---|---|

| Reaction | Hydroformylation of 1-dodecene |

| Catalyst System | Rh(acac)(CO)2 / Biphephos |

| Solvent System | N,N-dimethylformamide (DMF) / Decane |

| Principle | Homogeneous at reaction temperature, biphasic upon cooling |

| Catalyst Recovery | Catalyst retained in the polar DMF phase for recycling |

| Products | n-tridecanal (major), iso-tridecanal, internal dodecenes, dodecane |

Ligand Design and Synthesis for Enhanced Catalytic Performance

The reactivity, selectivity, and stability of a homogeneous metal catalyst are profoundly influenced by the ligands coordinated to the metal center. The intentional design and synthesis of ligands with specific steric and electronic properties is a primary strategy for optimizing catalytic performance in reactions involving dodec-1-ene and oct-1-ene.